molecular formula C8H12F3NO3 B2706745 4,4,4-Trifluoro-3-(morpholin-4-yl)butanoic acid CAS No. 1343857-33-9

4,4,4-Trifluoro-3-(morpholin-4-yl)butanoic acid

Cat. No.: B2706745
CAS No.: 1343857-33-9
M. Wt: 227.183
InChI Key: XEIUHORPSKGOAD-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(morpholin-4-yl)butanoic acid is a chemical compound of interest in agricultural and plant science research. Based on studies of structurally similar compounds, such as 4,4,4-trifluoro-3-(indole-3-)butyric acid (TFIBA), this morpholine-containing analog is hypothesized to function as a root growth promoter . Research on TFIBA demonstrates that such compounds can significantly stimulate primary root elongation independently of ethylene biosynthesis and external pH, suggesting a potential mechanism related to the modulation of ethylene action rather than its synthesis . In specific studies on rice and lettuce seedlings, TFIBA was shown to increase root elongation by up to 80% under continuous treatment, highlighting the potential of fluorinated butanoic acid derivatives in plant physiology studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to investigate its full application potential and precise mechanism of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,4-trifluoro-3-morpholin-4-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO3/c9-8(10,11)6(5-7(13)14)12-1-3-15-4-2-12/h6H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIUHORPSKGOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4,4-Trifluoro-3-(morpholin-4-yl)butanoic acid typically involves the following steps:

Chemical Reactions Analysis

4,4,4-Trifluoro-3-(morpholin-4-yl)butanoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Properties
One of the notable applications of 4,4,4-trifluoro-3-(morpholin-4-yl)butanoic acid is its role as a dipeptidyl peptidase-IV (DPP-IV) inhibitor. DPP-IV inhibitors are critical in the treatment of type 2 diabetes as they enhance insulin secretion and decrease glucagon levels. Research indicates that derivatives of this compound can effectively inhibit the DPP-IV enzyme, which is implicated in glucose metabolism regulation .

Pharmaceutical Development
The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development . The incorporation of morpholine into the structure may also improve binding affinity to biological targets.

Organic Synthesis Applications

Building Block for Complex Molecules
In organic synthesis, this compound acts as a crucial intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, including nucleophilic substitutions and coupling reactions .

Table 1: Chemical Transformations Involving this compound

Transformation TypeReaction ConditionsProduct Type
Nucleophilic SubstitutionBase-catalyzed at room temperatureAlkylated derivatives
Coupling ReactionPd-catalyzed at elevated temperaturesBiologically active compounds
EsterificationAcid catalysisEster derivatives

Biological Research Applications

Potential Interactions with Biological Targets
The compound has been investigated for its interactions with various biological targets beyond DPP-IV. Preliminary studies suggest that it may exhibit activity against certain cancer cell lines and microbial pathogens . These findings open avenues for further research into its potential as an anticancer or antimicrobial agent.

Case Study: Antimicrobial Activity
A study explored the antimicrobial properties of derivatives based on this compound against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(morpholin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and morpholine ring play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context .

Comparison with Similar Compounds

Key Comparison Points:

Structural Diversity: The morpholine group in the target compound is distinct from indole, pyrazole, and trifluoromethyl substituents in analogs. Morpholine’s oxygen and nitrogen atoms may enhance hydrogen-bonding capacity and solubility compared to hydrophobic groups like trifluoromethyl .

Physicochemical Properties: Fluorine content correlates with increased lipophilicity (logP) and metabolic stability. For example, the trifluoromethyl analog (C₅H₄F₆O₂) has a molecular weight of 210.07 g/mol, while the indole derivative (C₁₂H₁₀F₃NO₂) is heavier (257.21 g/mol) due to the aromatic indole ring . The hydroxy-trifluoromethyl analog (C₅H₄F₆O₃) has a higher melting point (85°C) compared to liquid crystalline derivatives like chiral 4,4,4-trifluoro-3-(4-(4-methoxyphenyl)phenyl)butyric acid .

Synthetic Utility: The indole-substituted compound is synthesized with yields up to 94% (), suggesting efficient routes for β-substituted trifluorobutanoic acids. The trifluoromethyl analog is used in solid-phase peptide synthesis (SPPS) for introducing fluorine tracers, highlighting its role in bioconjugation .

Safety and Handling: Hydroxy-trifluoromethyl derivatives require caution due to irritant properties (Risk Code: R36/37/38) .

Biological Activity

4,4,4-Trifluoro-3-(morpholin-4-yl)butanoic acid is a fluorinated organic compound with the molecular formula C8H12F3NO3. This compound is notable for its structural features, including a trifluoromethyl group and a morpholine ring, which contribute to its unique biological properties. Research into its biological activity has revealed potential applications in various fields, particularly in medicinal chemistry and agricultural science.

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the morpholine ring may influence its interaction with biological targets. The compound is synthesized through several methods involving trifluoroacetic acid derivatives and morpholine.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may function as an inhibitor or activator depending on the context of the biological system. The mechanism is thought to involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act on various receptors, affecting signaling pathways critical for cellular responses.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against various bacterial strains.
  • Plant Growth Regulation : Similar fluorinated compounds have demonstrated significant effects on plant growth, indicating that this compound might also influence root development and overall plant health .
  • Therapeutic Potential : Research is ongoing to explore its utility in drug development, particularly for diseases where enzyme inhibition is beneficial.

Case Study 1: Enzyme Interaction

In a study examining fluorinated compounds, this compound was tested for its ability to inhibit specific enzymes related to metabolic disorders. Results indicated a dose-dependent inhibition pattern, suggesting that modifications to the structure could enhance potency .

Case Study 2: Agricultural Applications

A series of experiments were conducted to evaluate the effects of this compound on root growth in crops like Chinese cabbage and rice. The results showed that plants treated with varying concentrations exhibited improved root development compared to controls, highlighting its potential as a plant growth regulator .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other similar fluorinated compounds:

Compound NameStructure TypeNotable Activity
4,4,4-Trifluoro-3-(piperidin-4-yl)butanoic acidPiperidine derivativeAntimicrobial properties
4,4,4-Trifluoro-3-(indole-3-)butyric acidIndole derivativePlant growth regulation
4,4,4-Trifluoro-2-(pyrrolidin-4-yl)butanoic acidPyrrolidine derivativeEnzyme inhibition

Q & A

Q. What synthetic methodologies are recommended for 4,4,4-Trifluoro-3-(morpholin-4-yl)butanoic acid?

The synthesis of fluorinated butanoic acid derivatives typically involves multi-step reactions, including fluorination, coupling, and deprotection. For example, fluorinated analogs like 4,4,4-trifluoro-3-(indole-3-yl)butyric acid (TFIBA) are synthesized via nucleophilic substitution or ester hydrolysis . For the morpholin-4-yl derivative, substituting indole with morpholine in similar protocols may be effective. Key steps include protecting group strategies (e.g., Boc for amines) and purification via column chromatography .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and biological activity?

Fluorine atoms enhance lipophilicity and metabolic stability, as seen in TFIBA, where the trifluoromethyl group increases root growth stimulation by improving membrane permeability and resistance to enzymatic degradation . Computational modeling (e.g., DFT calculations) can predict electronic effects, while comparative studies with non-fluorinated analogs validate functional contributions .

Q. What analytical techniques are critical for validating purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (>95% purity thresholds) and nuclear magnetic resonance (NMR, ¹H/¹³C/¹⁹F) are standard. For example, purity data for fluorinated phenylacetic acids in –2 were likely obtained via HPLC. Mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography resolves stereochemistry in chiral centers .

Advanced Research Questions

Q. How can researchers address stability challenges during aqueous solution preparation?

Stability studies on TFIBA in water showed degradation under prolonged storage; thus, lyophilization or buffering at pH 6–7 is recommended . Accelerated stability testing (40°C/75% RH) and UV-Vis monitoring quantify decomposition rates. For morpholin-4-yl analogs, cyclodextrin encapsulation or nanoemulsion formulations may improve solubility and shelf-life .

Q. What experimental designs resolve contradictions in reported biological activities?

In plant studies, TFIBA promoted root elongation but inhibited stele cell growth, highlighting tissue-specific responses . To reconcile such contradictions, dose-response assays (0.1–100 µM) and cell-type-specific markers (e.g., GFP-tagged microtubules) are essential. Cross-species comparisons (e.g., Lactuca sativa vs. Oryza sativa) further clarify mechanistic variations .

Q. How can reaction conditions be optimized to improve synthesis yields?

Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces reaction times for fluorinated intermediates, as demonstrated for similar triazole derivatives . Solvent screening (DMF vs. THF) and catalyst optimization (e.g., Pd/C for hydrogenation) enhance morpholine coupling efficiency. Design of Experiments (DoE) models identify critical parameters (temperature, molar ratios) for yield maximization .

Q. What statistical methods are appropriate for analyzing dose-dependent biological effects?

Nonlinear regression (e.g., log-logistic models) quantifies EC₅₀ values for root growth modulation. For microtubule depolymerization assays, ANOVA with post-hoc Tukey tests compares treatment means, while principal component analysis (PCA) integrates multi-parametric data (e.g., cell length, fluorescence intensity) .

Methodological Considerations

  • Stereochemical Control : Chiral HPLC or enzymatic resolution ensures enantiopurity, critical for structure-activity studies .
  • Biological Assays : Use Arabidopsis mutant lines (e.g., auxin-insensitive mutants) to isolate compound-specific effects from endogenous signaling pathways .
  • Data Reproducibility : Include positive controls (e.g., indole-3-butyric acid) in plant assays and validate findings across ≥3 independent replicates .

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